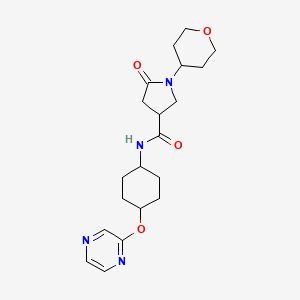

5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide" is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities. For instance, pyrazine derivatives have been explored for their antitubercular properties, as seen in the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with promising in vitro potency against Mycobacterium tuberculosis . Similarly, pyridine analogs have been studied for their antiallergic activities . These studies suggest that the pyrazine moiety in the compound of interest could confer significant biological activity.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation and cross-coupling reactions. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through a Suzuki cross-coupling reaction . This indicates that the synthesis of the compound may also involve similar synthetic strategies, utilizing cross-coupling reactions to introduce the pyrazin-2-yloxy moiety to the cyclohexyl core.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic methods and X-ray crystallography . These methods provide detailed information about the molecular conformation and electronic structure, which are crucial for understanding the reactivity and potential biological activity of the compound. The presence of multiple functional groups, such as the pyrrolidine and tetrahydro-2H-pyran moieties, suggests a complex three-dimensional structure that could be key to its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various analyses, including Density Functional Theory (DFT) calculations . These studies provide insights into the frontier molecular orbitals, energy gaps, and other reactivity parameters that are essential for predicting how the compound might behave in chemical reactions. The presence of electron-donating and electron-withdrawing groups within the compound can significantly affect its reactivity profile.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide" are not provided, related compounds have been studied for their electronic and nonlinear optical properties . These properties are influenced by the molecular structure and the nature of substituents, which can affect the compound's solubility, stability, and overall suitability for drug development.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis and Characterization Approaches

Research by Wiedemann and Grohmann (2009) discusses the evaluation of historical and new synthesis pathways to related pyrrolidine and pyran derivatives, highlighting the challenges and solutions in synthesizing complex organic compounds. This study underlines the importance of developing reliable synthesis methods for advanced organic molecules, which could be applicable to synthesizing the compound (Wiedemann & Grohmann, 2009).

Antimycobacterial Activity

Gezginci, Martin, and Franzblau (1998) conducted a study on pyrazine and pyridine derivatives, exploring their efficacy against Mycobacterium tuberculosis. This research indicates potential antimicrobial applications for pyrazine-containing compounds, suggesting a possible area of interest for further research into the compound (Gezginci et al., 1998).

Potential Pharmacological Activities

Antiallergic Properties

Nohara et al. (1985) synthesized and evaluated the antiallergic activity of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives. Their research found that certain derivatives exhibited significant antiallergic effects, which could be relevant for the development of new antiallergic medications. This work suggests that exploring the biological activity of structurally similar compounds could uncover potential pharmacological uses (Nohara et al., 1985).

Cytotoxicity Against Cancer Cells

Hassan, Hafez, and Osman (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Their findings contribute to the understanding of the cytotoxic potential of pyrazole derivatives, suggesting a line of investigation for the anticancer properties of related compounds (Hassan et al., 2014).

properties

IUPAC Name |

1-(oxan-4-yl)-5-oxo-N-(4-pyrazin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c25-19-11-14(13-24(19)16-5-9-27-10-6-16)20(26)23-15-1-3-17(4-2-15)28-18-12-21-7-8-22-18/h7-8,12,14-17H,1-6,9-11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBPDKPVOTVLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2CC(=O)N(C2)C3CCOCC3)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)

![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)

![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)

![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)

![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)

![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)

![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)